7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a fluorophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol, 3,4-dimethylcoumarin, and appropriate reagents for methoxylation.
Methoxylation: The 3-fluorophenol undergoes a methoxylation reaction to introduce the methoxy group at the desired position.
Coupling Reaction: The methoxylated fluorophenol is then coupled with 3,4-dimethylcoumarin under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted chromenones with various functional groups.
Scientific Research Applications
7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dimethyl-2H-chromen-2-one: Lacks the fluorophenyl group, which may result in different biological activities.
3-Fluorophenyl-3,4-dimethyl-2H-chromen-2-one: Similar structure but without the methoxy group, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of both the fluorophenyl and methoxy groups in 7-[(3-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-11-12(2)18(20)22-17-9-15(6-7-16(11)17)21-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZBERLEOSMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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